5-ETHOXY-2-[(E)-1-(PROPYLAMINO)METHYLIDENE]-1-BENZOTHIOPHEN-3(2H)-ONE
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Overview
Description
5-ETHOXY-2-[(E)-1-(PROPYLAMINO)METHYLIDENE]-1-BENZOTHIOPHEN-3(2H)-ONE is an aromatic ether compound.
Preparation Methods
The synthesis of 5-ETHOXY-2-[(E)-1-(PROPYLAMINO)METHYLIDENE]-1-BENZOTHIOPHEN-3(2H)-ONE involves several steps. The synthetic route typically includes the reaction of appropriate starting materials under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-ETHOXY-2-[(E)-1-(PROPYLAMINO)METHYLIDENE]-1-BENZOTHIOPHEN-3(2H)-ONE has a wide range of scientific research applications It is used in chemistry for studying reaction mechanisms and developing new synthetic methods In biology, it may be used to investigate biological pathways and molecular interactionsAdditionally, it is used in various industrial processes .
Mechanism of Action
The mechanism of action of 5-ETHOXY-2-[(E)-1-(PROPYLAMINO)METHYLIDENE]-1-BENZOTHIOPHEN-3(2H)-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application .
Comparison with Similar Compounds
Compared to other similar compounds, 5-ETHOXY-2-[(E)-1-(PROPYLAMINO)METHYLIDENE]-1-BENZOTHIOPHEN-3(2H)-ONE has unique structural features that contribute to its distinct properties and applications. Similar compounds include other aromatic ethers and benzothiophene derivatives .
Properties
IUPAC Name |
5-ethoxy-2-(propyliminomethyl)-1-benzothiophen-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-3-7-15-9-13-14(16)11-8-10(17-4-2)5-6-12(11)18-13/h5-6,8-9,16H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFXMSOQWWOJBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=CC1=C(C2=C(S1)C=CC(=C2)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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